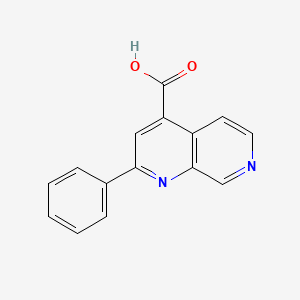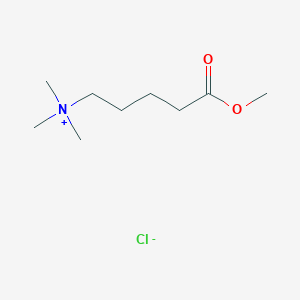
3-Chloro-2-methylstyrene
描述
3-Chloro-2-methylstyrene: is an organic compound with the molecular formula C9H9Cl . It is a derivative of styrene, where a chlorine atom is substituted at the third position and a methyl group at the second position of the benzene ring. This compound is known for its versatile physical and chemical properties, making it valuable in various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: 3-Chloro-2-methylstyrene can be synthesized through several methods. One common approach involves the chlorination of 2-methylstyrene . This reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus trichloride, and it is carried out under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound often involves catalytic processes to enhance yield and selectivity. Catalysts such as Lewis acids (e.g., aluminum chloride) are used to facilitate the chlorination reaction. The reaction is conducted in a solvent like dichloromethane or chloroform, and the product is purified through distillation or recrystallization .
化学反应分析
Types of Reactions: 3-Chloro-2-methylstyrene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The methyl group can be oxidized to form a carboxylic acid or aldehyde.
Polymerization: It can undergo polymerization reactions to form polymers with unique properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Polymerization: Initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) under controlled temperature conditions.
Major Products:
Nucleophilic Substitution: Products include 2-methylphenol or 2-methylthiophenol.
Oxidation: Products include 3-chloro-2-methylbenzoic acid or 3-chloro-2-methylbenzaldehyde.
Polymerization: Polymers with varying molecular weights and properties.
科学研究应用
3-Chloro-2-methylstyrene has several applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals, coatings, and adhesives
作用机制
The mechanism of action of 3-chloro-2-methylstyrene involves its reactivity towards nucleophiles and electrophiles. The chlorine atom, being an electron-withdrawing group, makes the aromatic ring more susceptible to nucleophilic attack. This property is exploited in various substitution reactions. Additionally, the methyl group can undergo oxidation, leading to the formation of reactive intermediates that participate in further chemical transformations .
相似化合物的比较
2-Chlorostyrene: Similar structure but with the chlorine atom at the second position.
4-Chlorostyrene: Chlorine atom at the fourth position.
2-Methylstyrene: Lacks the chlorine substituent.
Comparison:
Reactivity: 3-Chloro-2-methylstyrene is more reactive towards nucleophiles compared to 2-methylstyrene due to the electron-withdrawing effect of the chlorine atom.
Applications: While 2-chlorostyrene and 4-chlorostyrene are used in polymer synthesis, this compound offers unique properties due to the combined effects of the chlorine and methyl groups, making it suitable for specialized applications
属性
IUPAC Name |
1-chloro-3-ethenyl-2-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl/c1-3-8-5-4-6-9(10)7(8)2/h3-6H,1H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPOVBPQYZKVSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














